RGFP966

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

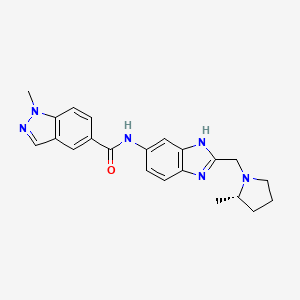

N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)-4-pyrazolyl]-2-propenamide is an aromatic amide and an aromatic amine.

科学研究应用

创伤性脑损伤治疗

RGFP966 通过激活 Nrf2 途径被发现能够减轻创伤性脑损伤 (TBI) 后氧化应激和炎症 {svg_1}. 它抑制 HDAC3 表达,促进 Nrf2 核易位,激活下游抗氧化酶,减轻过量的活性氧的产生,并减轻神经细胞凋亡 {svg_2}. This compound 有效减少了 TBI 大鼠的脑水肿和组织学损伤,并增强了神经和认知功能 {svg_3}.

痛风性炎症缓解

This compound 已被证明可以减轻小鼠中由单钠尿酸盐晶体引起的痛风性炎症 {svg_4}. 它减少了足垫和踝关节肿胀,减少了中性粒细胞的迁移,并减少了 IL-1β 的释放 {svg_5}. This compound 还抑制了用 MSU 晶体处理的骨髓来源巨噬细胞中 IL-6 和 TNF-α 的产生 {svg_6}.

亨廷顿病治疗

This compound 减少了亨廷顿病小鼠模型中纹状体 CAG 重复扩增的频率,并减少了 mHTT 的积累 {svg_7} {svg_8}. 它阻止了反应性星形胶质细胞的形成,并且具有神经保护作用 {svg_9} {svg_10}.

记忆增强

This compound 被发现能够增强长期物体记忆的获取和巩固 {svg_11}. 它还增强了长期物体-位置记忆 {svg_12}.

可卡因寻求行为消退

在小鼠研究中,this compound 被发现能够促进可卡因寻求行为的消退 {svg_13}.

突触可塑性改善

作用机制

- RGFP966 selectively inhibits histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM. Unlike other HDACs, it does not inhibit any other HDACs at concentrations up to 15 μM .

- This compound suppresses HDAC3 expression, leading to several downstream effects:

- This compound’s pharmacokinetic properties include:

Target of Action

Mode of Action

Pharmacokinetics

属性

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 |

Source

|

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 |

Source

|

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of RGFP966?

A1: this compound selectively inhibits HDAC3, a class I histone deacetylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with HDAC3?

A2: While the exact binding mode of this compound to HDAC3 requires further investigation, it is likely similar to other HDAC inhibitors, interacting with the enzyme's catalytic domain and blocking its deacetylase activity. [, , ]

Q3: What are the downstream effects of HDAC3 inhibition by this compound?

A3: HDAC3 inhibition by this compound leads to increased histone acetylation, affecting the expression of various genes involved in diverse cellular processes, including:

- Increased expression of neurotrophic factors: this compound treatment has been shown to elevate the expression of brain-derived neurotrophic factor (BDNF) in various models, potentially contributing to its neuroprotective effects. [, ]

- Modulation of inflammatory pathways: this compound can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially by interfering with the NF-κB pathway. [, , , , , , , ]

- Regulation of apoptosis: this compound has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and context. It can induce apoptosis in cancer cells while protecting neurons from apoptosis in neurodegenerative disease models. [, , , , , , ]

- Influence on oxidative stress: this compound has been shown to reduce oxidative stress markers in various models, potentially by activating the Nrf2 antioxidant pathway. [, , , , ]

Q4: What makes this compound a promising therapeutic agent compared to pan-HDAC inhibitors?

A4: this compound's selectivity for HDAC3 offers potential advantages over pan-HDAC inhibitors, including a reduced risk of off-target effects and improved safety profiles. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H19FN4O, and its molecular weight is 374.4 g/mol. [, ]

Q6: Is there information available regarding this compound's compatibility with various materials or its stability under different conditions?

A6: Currently, specific information regarding material compatibility and stability of this compound is limited in the provided research. Further studies are needed to assess its performance and applications under various conditions.

Q7: What disease models have been used to study the therapeutic potential of this compound?

A7: this compound has been investigated in various in vitro and in vivo models, including:

- Neurodegenerative diseases: Alzheimer's disease [, , ], Huntington's disease [], traumatic brain injury [], spinal cord injury [], and optic nerve injury [].

- Cardiovascular diseases: Diabetic cardiomyopathy [, ], hypertension [], and neointimal hyperplasia [].

- Metabolic disorders: Diabetes [, ].

- Cancer: Hepatocellular carcinoma [], B cell lymphoma [], cutaneous T cell lymphoma [], and prostate cancer [].

Q8: What are the key findings from in vivo studies using this compound?

A8: In vivo studies have shown that this compound can:

- Improve motor function and reduce brain damage in models of stroke and TBI. [, ]

- Attenuate neuroinflammation and demyelination in a cuprizone-induced demyelinating mouse model, suggesting potential benefits in multiple sclerosis. []

- Reduce infarct size and improve functional recovery in a model of ischemic stroke. []

- Prevent retinal ganglion cell death after optic nerve injury. []

- Improve memory function in a mouse model of Alzheimer's disease. [, ]

- Reduce aortic fibrosis and inflammation in a mouse model of diabetes. []

- Suppress tumor growth and migration in a model of hepatocellular carcinoma. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)

![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B1193474.png)